5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Psychotropic Activity and Anesthetic Potential
A study by Dewald, Lobbestael, and Butler (1977) synthesized and screened a series of pyrazolodiazepinones, similar in structure to 5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one, for psychotropic activity. They found these compounds exhibited strong central nervous system (CNS) effects akin to diazepam, suggesting potential as antianxiety and anticonvulsant agents. One compound, in particular, showed promise in clinical studies as part of a new animal anesthetic, Tilazol (Dewald, Lobbestael, & Butler, 1977).
Novel Synthetic Approaches
Jaramillo-Gómez et al. (2011) reported on the tin-free synthesis of novel benzopyrazolodiazepinones, using a strategy that could potentially be applied to synthesize derivatives of this compound. This method involves intra-molecular alkylation of α-alkylcarbonyl radicals, offering a new pathway for creating psychotropic compounds (Jaramillo-Gómez et al., 2011).
Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones
Dzedulionytė et al. (2022) introduced a general approach for synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives. Their method highlights a regioselective strategy for synthesizing these compounds from accessible precursors, potentially extending to the synthesis of this compound derivatives for varied scientific applications (Dzedulionytė et al., 2022).
Interaction with Benzodiazepine Receptors
Baraldi et al. (1985) explored compounds structurally related to this compound for their ability to bind to benzodiazepine receptors. Their findings suggest that modifications to the pyrazolodiazepinone structure can significantly influence binding affinity and efficacy at these receptors, potentially offering new insights into the design of anxiolytic and anticonvulsant drugs (Baraldi et al., 1985).
Properties
IUPAC Name |
5-benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14-7-9-17-13(6-8-15-17)11-16(14)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYEECRWZPUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN(C1=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.